[6-[(1-Methylpyrazol-4-yl)methylamino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
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Overview
Description
[6-[(1-Methylpyrazol-4-yl)methylamino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[(1-Methylpyrazol-4-yl)methylamino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methylpyrazole ring through the reaction of hydrazine with an appropriate ketone under acidic conditions.
Amination of Pyridine: The next step involves the introduction of the methylamino group to the pyridine ring. This is achieved by reacting 3-chloropyridine with methylamine in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of the pyrazole and pyridine intermediates with the piperidine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitrogen-containing rings to yield reduced forms of the compound.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, [6-[(1-Methylpyrazol-4-yl)methylamino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of [6-[(1-Methylpyrazol-4-yl)methylamino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [6-[(1-Methylpyrazol-4-yl)methylamino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of nitrogen-containing rings and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[6-[(1-methylpyrazol-4-yl)methylamino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-26-16-18(14-25-26)13-22-20-4-3-19(15-23-20)21(29)27-10-5-17(6-11-27)7-12-28-9-2-8-24-28/h2-4,8-9,14-17H,5-7,10-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTGFIMSRKBFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=NC=C(C=C2)C(=O)N3CCC(CC3)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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